2-Thiophenemethanol, alpha-ethyl-

Overview

Description

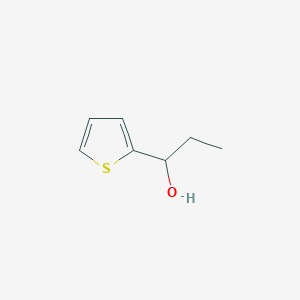

2-Thiophenemethanol, alpha-ethyl- is a chemical compound with the molecular formula C7H10OS . It is also known by other names such as 1-(thiophen-2-yl)propan-1-ol, thienylprop-anol, and Ethyl thien-2-yl carbinol . It has a molecular weight of 142.22 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Thiophenemethanol, alpha-ethyl- consists of a thiophene ring attached to a propyl group with a hydroxyl (OH) group . The InChI representation of the molecule is InChI=1S/C7H10OS/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3 . The Canonical SMILES representation is CCC(C1=CC=CS1)O .

Physical And Chemical Properties Analysis

2-Thiophenemethanol, alpha-ethyl- has a molecular weight of 142.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 48.5 Ų . The Exact Mass and Monoisotopic Mass of the compound are both 142.04523611 g/mol .

Scientific Research Applications

Palladium-Catalyzed Selective Diarylation

Alpha,alpha-disubstituted 3-thiophenemethanols, closely related to 2-Thiophenemethanol, alpha-ethyl-, have been studied for their selective diarylation via cleavage of C-H and C-C bonds. This process, facilitated by a palladium catalyst, yields 2,3-diarylthiophenes, highlighting potential applications in the synthesis of complex organic molecules and materials (Masaya Nakano, T. Satoh, & M. Miura, 2006).

Substitution with Trifluoroacetaldehyde Ethyl Hemiacetal

Research into the substitution reactions involving thiophene, including derivatives similar to 2-Thiophenemethanol, alpha-ethyl-, with trifluoroacetaldehyde ethyl hemiacetal (TFAE) has been conducted. This method yields α-(trifluoromethyl)heteroarylmethanols, demonstrating the compound's versatility in organic synthesis and potential for creating molecules with varied electronic properties (Y. Gong, Katsuya Kato, & H. Kimoto, 2000).

Conjugated Microporous Polymers

A study on conjugated microporous polymers derived from thiophene showcases the creation of materials with significant microporosity and high surface areas, suggesting applications in organic electronics and optoelectronics. These polymers, formed by reaction of spiro-bis(2,5-dibromopropylenedioxythiophene) with various monomers, highlight the structural versatility and potential utility of thiophene derivatives in advanced material science (Jianxin Jiang et al., 2010).

Organic Semiconductors

The development of proton-dopable organic semiconductors utilizing thiophene moieties signifies progress in the field of organic electronics. By designing molecules capable of being doped in both solution and solid-state, researchers have opened new avenues for creating materials with enhanced electrical conductivity and near-infrared absorption, pointing towards potential applications in organic transistors and photovoltaic devices (Chenzhu Yin et al., 2022).

Crystal Structure and Biological Activity

Exploration of the crystal structure of thiophene derivatives has contributed to understanding their wide spectrum of biological activities. Such studies not only advance the knowledge of thiophene's structural attributes but also its potential in pharmaceutical applications, underscoring the importance of 2-Thiophenemethanol, alpha-ethyl-, and its derivatives in medicinal chemistry (S. Nagaraju et al., 2018).

properties

IUPAC Name |

1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGBPBSUXLGTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophenemethanol, alpha-ethyl- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2561456.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2561457.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one](/img/structure/B2561464.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561467.png)

![ethyl 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2561472.png)

![Methyl 3-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)benzoate](/img/structure/B2561476.png)